1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide
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Overview
Description
1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide typically involves the reaction of 1-Ethyl-3-methyl-1h-pyrazole with sulfonamide reagents. One common method is the sulfonation of 1-Ethyl-3-methyl-1h-pyrazole using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .
Scientific Research Applications
1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an enzyme inhibitor and is studied for its biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1h-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1h-pyrazole-5-carboxylate
- 1-Benzyl-3-methyl-1h-pyrazole-5-carboxylic acid
Uniqueness
1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are characterized by a five-membered ring containing two nitrogen atoms, and their derivatives have been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular formula of this compound is C7H10N4O2S, and it has a sulfonamide functional group that contributes to its biological activity. The presence of the sulfonamide group enhances the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
Cancer Type | Cell Line | Activity |
---|---|---|
Lung Cancer | H460 | Inhibition of proliferation |
Breast Cancer | MDA-MB-231 | Antiproliferative effects |
Liver Cancer | HepG2 | Significant growth inhibition |
Colorectal Cancer | HT-29 | Induced apoptosis |
These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It has been demonstrated that pyrazole derivatives can inhibit key inflammatory pathways, including COX-1 and COX-2 enzymes, which are crucial in the production of pro-inflammatory mediators. For instance, certain derivatives showed IC50 values significantly lower than established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Pyrazole compounds have exhibited antimicrobial properties against a variety of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The efficacy against specific bacteria can vary based on structural modifications within the pyrazole framework .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group allows for nucleophilic attack on various enzymes and receptors, leading to inhibition or modulation of their activity. This reactivity is critical in both anticancer and anti-inflammatory contexts.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Anticancer Efficacy : A study reported that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects : Clinical trials demonstrated that patients treated with pyrazole derivatives experienced reduced inflammation markers compared to control groups, indicating potential for use in chronic inflammatory conditions .
Properties
Molecular Formula |
C6H11N3O2S |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-ethyl-5-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-3-9-6(12(7,10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H2,7,10,11) |
InChI Key |
LJQWEVGELDFGBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)S(=O)(=O)N |
Origin of Product |
United States |
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